molecular formula C16H26N4O3S B14154024 Actidione, thiosemicarbazone CAS No. 4562-20-3

Actidione, thiosemicarbazone

Cat. No.: B14154024
CAS No.: 4562-20-3
M. Wt: 354.5 g/mol
InChI Key: CFOFHHDBKHDQOT-CYVLTUHYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiosemicarbazones are typically synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiosemicarbazone . The reaction conditions usually involve refluxing the reactants in ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction .

Industrial Production Methods: Industrial production of thiosemicarbazones follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Actidione, thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Actidione, thiosemicarbazone can be compared with other similar compounds:

Uniqueness: this compound is unique due to its dual functionality, combining the protein synthesis inhibition of actidione with the versatile biological activities of thiosemicarbazone. This dual functionality enhances its potential as a therapeutic agent and a research tool .

Properties

CAS No.

4562-20-3

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

[(Z)-[2-[2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-4,6-dimethylcyclohexylidene]amino]thiourea

InChI

InChI=1S/C16H26N4O3S/c1-8-3-9(2)15(19-20-16(17)24)11(4-8)12(21)5-10-6-13(22)18-14(23)7-10/h8-12,21H,3-7H2,1-2H3,(H3,17,20,24)(H,18,22,23)/b19-15-

InChI Key

CFOFHHDBKHDQOT-CYVLTUHYSA-N

Isomeric SMILES

CC1CC(/C(=N/NC(=S)N)/C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Canonical SMILES

CC1CC(C(=NNC(=S)N)C(C1)C(CC2CC(=O)NC(=O)C2)O)C

Origin of Product

United States

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